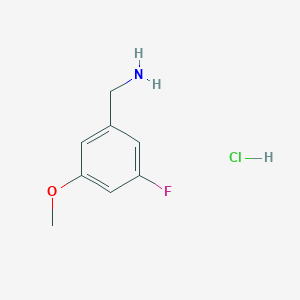

3-Fluoro-5-methoxybenzylamine hydrochloride

Description

Properties

IUPAC Name |

(3-fluoro-5-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCODMVZQMPDUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxybenzylamine hydrochloride typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxybenzylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluoro-5-methoxybenzaldehyde or 3-fluoro-5-methoxybenzoic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

3-Fluoro-5-methoxybenzylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 3-fluoro-5-methoxybenzylamine hydrochloride with four structural analogs, highlighting substituent positions, molecular properties, and applications:

Key Observations:

Positional Isomerism: 4-Fluoro-3-methoxybenzylamine HCl (CAS 869296-41-3) differs in substituent positions, which alters electronic distribution and dipole moments. This impacts binding affinity in drug-receptor interactions.

Substituent Effects :

- Chloro vs. Fluoro/Methoxy : The 3-chloro-5-fluorobenzylamine HCl () exhibits higher molecular weight (196.05 g/mol) and air sensitivity due to chlorine’s larger atomic radius and reactivity. Chlorine’s strong electron-withdrawing nature may enhance electrophilic substitution rates compared to methoxy.

Purity and Stability :

Biological Activity

3-Fluoro-5-methoxybenzylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluoro Group : Enhances lipophilicity and may affect receptor binding.

- Methoxy Group : Potentially increases biological activity through electronic effects.

Anticancer Activity

Research has indicated that derivatives of benzylamine, including 3-fluoro-5-methoxybenzylamine, exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzylamine scaffold can lead to improved potency against various cancer cell lines.

Key Findings

- Inhibition Potency : Compounds similar to 3-fluoro-5-methoxybenzylamine have demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating substantial inhibitory activity. For example, analogs with methoxy substitutions have shown enhanced activity compared to unsubstituted versions .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Compounds can increase levels of pro-apoptotic markers like cleaved caspase-3 while decreasing anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Efficacy Against MRSA

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.25 µg/mL for related compounds, suggesting strong antibacterial properties without significant cytotoxicity .

- Selectivity : The compound exhibits selective antifungal activity against pathogens like Cryptococcus neoformans, further supporting its potential as a therapeutic agent in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Modification | Effect on Activity | IC50 Value |

|---|---|---|

| Methoxy at C5 | Increased potency | ~3.39 µM |

| Fluoro at C3 | Enhanced binding | ~6.68 µM |

| Halogen substitutions | Variable effects depending on position | Ranges from 0.5 to 1 µM |

The presence of the methoxy group at the para position has been noted to significantly enhance the inhibitory potency against various targets compared to other substitutions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Screening : A comprehensive screening for antimicrobial activity revealed that compounds with similar structures exhibited potent effects against MRSA and other resistant strains, supporting their use as potential antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Fluoro-5-methoxybenzylamine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., fume hoods) to minimize inhalation and skin contact. Use PPE including nitrile gloves, safety goggles, and lab coats. Safety showers and eye-wash stations must be accessible. For spills, avoid dry sweeping; use inert absorbents and dispose of contaminated materials as hazardous waste. Respiratory protection (e.g., N95 masks) is advised if particulate aerosols are generated during synthesis .

- Data : Evidence from safety data sheets (SDS) for structurally similar compounds (e.g., benzylamine derivatives) emphasizes the importance of closed-system handling and immediate decontamination procedures .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A two-step approach is typical:

Fluorination and Methoxylation : Start with 5-methoxybenzaldehyde. Introduce fluorine via electrophilic aromatic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Reductive Amination : React the fluorinated intermediate with ammonium chloride and sodium cyanoborohydride in methanol, followed by HCl treatment to form the hydrochloride salt.

- Validation : Similar pathways are documented for analogs like 4-Bromo-2-fluorobenzylamine hydrochloride, where reductive amination yields >80% purity .

Q. How is the purity of this compound assessed?

- Methodological Answer : Use HPLC with a C18 column and UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Compare retention times against a certified reference standard. Complementary techniques include:

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 186.1) and isotopic patterns for fluorine.

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. It also increases lipophilicity (LogP ~1.8), improving membrane permeability. In receptor-binding assays, the fluorine atom may form hydrogen bonds with target proteins (e.g., serotonin receptors), altering binding affinity. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in half-life in vitro .

- Data : Fluorinated benzylamines exhibit enhanced blood-brain barrier penetration in rodent models, as shown in pharmacokinetic studies of similar compounds .

Q. What strategies resolve contradictions in purity data between HPLC and NMR analyses?

- Methodological Answer : Discrepancies often arise from residual solvents or counterion variability. Address this by:

Solvent Removal : Dry samples under high vacuum (0.1 mmHg) at 40°C for 24 hours.

Ion Chromatography : Quantify chloride content to confirm stoichiometry of the hydrochloride salt.

2D NMR (HSQC, HMBC) : Detect trace impurities (e.g., unreacted starting materials) that co-elute in HPLC .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.

- Light Sensitivity : Expose to UV light (λ = 365 nm) for 48 hours; assess photodegradation products.

- Recommendations : Use amber glass vials with desiccants (silica gel) for long-term storage. Degradation rates increase above 25°C, with hydrolysis as the primary pathway .

Q. What advanced methods are used to characterize intermediate byproducts during synthesis?

- Methodological Answer : Employ LC-MS/MS to identify transient intermediates (e.g., Schiff bases during reductive amination). For structural elucidation:

- X-ray Crystallography : Resolve stereochemistry of crystalline intermediates.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.

Method Development Questions

Q. How to develop a robust analytical method for quantifying trace impurities in this compound?

- Methodological Answer : Validate a UPLC method with a BEH C18 column (1.7 µm, 2.1 × 100 mm). Parameters:

- Gradient : 5–95% acetonitrile in 10 minutes.

- Detection : PDA (210–400 nm) and charged aerosol detection (CAD) for non-UV-active impurities.

- LOQ : ≤0.05% for all impurities, validated per ICH Q2(R1) guidelines.

Q. What computational tools predict the LogP and pKa of this compound?

- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs Percepta. Input SMILES string (Cl.OC1=CC(F)=CC(CN)=C1) to calculate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.